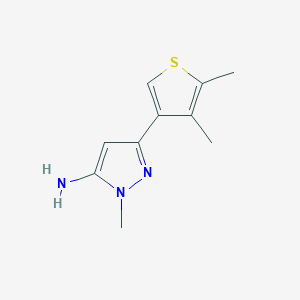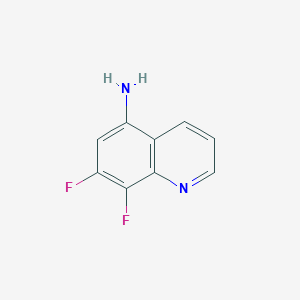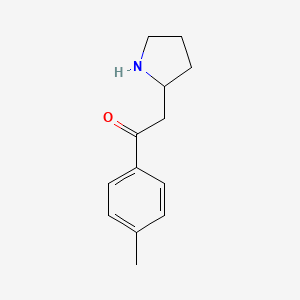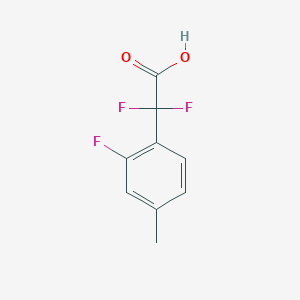
3-(4,5-Dimethylthiophen-3-yl)-1-methyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,5-Dimethylthiophen-3-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that features both a thiophene and a pyrazole ring. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry . Pyrazoles, on the other hand, are well-regarded for their pharmacological properties . The combination of these two rings in a single molecule makes this compound a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dimethylthiophen-3-yl)-1-methyl-1H-pyrazol-5-amine typically involves the formation of the thiophene ring followed by the construction of the pyrazole ring. One common method for synthesizing thiophene derivatives is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The pyrazole ring can be formed through the reaction of hydrazines with 1,3-diketones .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4,5-Dimethylthiophen-3-yl)-1-methyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.
Aplicaciones Científicas De Investigación
3-(4,5-Dimethylthiophen-3-yl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-(4,5-Dimethylthiophen-3-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The pyrazole ring can enhance the binding affinity and specificity of the compound for its targets. These interactions can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Allyl-5-(4,5-dimethylthien-3-yl)-4H-1,2,4-triazole-3-thiol: This compound features a triazole ring instead of a pyrazole ring and has similar biological activities.
Quinolinyl-pyrazoles: These compounds have a quinoline ring fused to a pyrazole ring and are known for their pharmacological properties.
Uniqueness
3-(4,5-Dimethylthiophen-3-yl)-1-methyl-1H-pyrazol-5-amine is unique due to the combination of the thiophene and pyrazole rings, which can confer a distinct set of biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C10H13N3S |
|---|---|
Peso molecular |
207.30 g/mol |
Nombre IUPAC |
5-(4,5-dimethylthiophen-3-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H13N3S/c1-6-7(2)14-5-8(6)9-4-10(11)13(3)12-9/h4-5H,11H2,1-3H3 |
Clave InChI |
AAUUEHCQSSKGPV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=C1C2=NN(C(=C2)N)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine](/img/structure/B13070738.png)


![6-Azaspiro[3.6]decane](/img/structure/B13070743.png)
![1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13070754.png)
![4-[1-(2-Chloro-6-fluorophenyl)cyclopropyl]piperidine](/img/structure/B13070761.png)

![1-[2-(Pyrazin-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13070772.png)



![(13S,17R)-N-[(1E)-(methoxyamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13070803.png)

![1-[2-(oxolan-2-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13070811.png)
